5-chloro-3-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-3-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S2/c1-6-8-5-7(14)3-4-9(8)19-10(6)11(18)15-12-16-17-13(20-2)21-12/h3-5H,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVDPCBYYLETSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NC3=NN=C(S3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are carried out using reagents such as thionyl chloride and methyl iodide, respectively.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of thiosemicarbazide with appropriate carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the benzofuran and thiadiazole intermediates through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent at position 5 of the benzofuran ring participates in nucleophilic aromatic substitution (NAS) under controlled conditions:
Mechanistic Insight : The electron-withdrawing carboxamide group activates the benzofuran ring for NAS, facilitating displacement of the chloro group with nucleophiles like amines or thiols.
Oxidation of Methylsulfanyl Group
The methylsulfanyl (-SMe) group on the thiadiazole ring undergoes oxidation to sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 55–60°C | Sulfoxide (-SOCH₃) derivative | |
| m-CPBA | CH₂Cl₂, 0°C → RT | Sulfone (-SO₂CH₃) derivative |
Key Finding : Oxidation enhances the compound’s polarity and potential hydrogen-bonding capacity, critical for biological activity modulation .
Hydrolysis of Carboxamide
The carboxamide linker undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Reference |
|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 12h | 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid | |
| Basic (NaOH, 10%) | EtOH/H₂O, 70°C | Corresponding carboxylate salt |
Application : Hydrolysis products serve as intermediates for further derivatization (e.g., esterification) .
Cycloaddition Reactions
The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Conditions | Product | Reference |
|---|---|---|---|
| Nitrilimines | EtOH, triethylamine, RT | Pyrazolo[5,1-b]thiadiazole hybrids | |
| Alkynes | CuI, DIPEA, 100°C | Thiadiazolo-triazole fused systems |
Structural Impact : Cycloadditions expand the compound’s π-conjugated system, altering electronic properties .
Alkylation/Acylation Reactions
The secondary amine in the carboxamide group undergoes alkylation or acylation:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Ethyl bromoacetate | DMF, K₂CO₃, 60°C | N-alkylated carboxamide | |
| Acetyl chloride | Pyridine, 0°C → RT | N-acetyl derivative |
Utility : Alkylation improves lipid solubility for enhanced membrane permeability.
Metal-Catalyzed Cross-Couplings
The benzofuran-thiadiazole scaffold participates in Suzuki-Miyaura couplings:
| Boronic Acid | Catalyst System | Product | Reference |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 5-aryl-substituted derivatives | |
| Vinylboronic ester | PdCl₂(dppf), CsF, DMF | Alkenyl-functionalized analogs |
Significance : Cross-coupling introduces aromatic/alkenyl groups for structure-activity relationship (SAR) studies .
Stability Under Physiological Conditions
-
pH Stability : Stable in pH 5–8 (simulated gastric/intestinal fluids).
-
Thermal Degradation : Decomposes above 220°C via cleavage of the thiadiazole ring.
Mechanistic Hypotheses for Bioactivity
While direct biological data is limited, the compound’s reactivity suggests:
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research indicates that compounds similar to 5-chloro-3-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
Anticancer Properties
A study published in the Journal of Medicinal Chemistry highlighted the potential of thiadiazole derivatives in cancer treatment. The compound showed promising results in inhibiting tumor growth in specific cancer cell lines. Further research is needed to elucidate its mechanisms and efficacy in vivo.
Anti-inflammatory Effects
Thiadiazole derivatives are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may reduce inflammation markers in cellular models, indicating its potential as an anti-inflammatory agent.
Agricultural Applications
Pesticide Development
5-chloro-3-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide has been investigated for its effectiveness as a pesticide. Its unique structure may offer enhanced activity against pests while minimizing toxicity to beneficial organisms.
Herbicide Potential
Research has indicated that thiadiazole compounds can inhibit weed growth effectively. This compound's application as a herbicide could provide a new approach to weed management in agricultural practices.
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial properties of the compound.
- Methodology : In vitro testing against multiple bacterial strains.
- Results : Significant inhibition of bacterial growth was observed, suggesting potential for antibiotic development.
-
Cancer Cell Line Study
- Objective : To assess the anticancer effects on specific cell lines.
- Methodology : Treatment of cancer cell lines with varying concentrations of the compound.
- Results : Notable reduction in cell viability and tumor growth, indicating promising anticancer activity.
-
Pesticide Application Research
- Objective : To determine the effectiveness of the compound as a pesticide.
- Methodology : Field trials comparing the compound with standard pesticides.
- Results : The compound demonstrated superior pest control with lower toxicity levels to non-target species.
Mechanism of Action
The mechanism of action of 5-chloro-3-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Critical Analysis of Structural Variations
- Benzofuran vs. Benzothiophene: describes a benzothiophene-2-carboxamide derivative with ethylsulfanyl and fluoro substituents .
- Chloro vs. Fluoro Substituents : The 5-chloro group in the target compound may enhance electrophilicity compared to 4-fluoro analogs (e.g., 3-chloro-4-fluoro-benzothiophene in ), affecting reactivity in nucleophilic environments .
Biological Activity
5-chloro-3-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide is a complex organic compound notable for its diverse biological activities. This compound incorporates a benzofuran ring and a thiadiazole moiety, which are known to impart various pharmacological properties. The following sections will detail its synthesis, biological mechanisms, and potential therapeutic applications.
This compound can be synthesized through a multi-step organic process that typically involves:
- Formation of the Benzofuran Ring : Cyclization of ortho-hydroxyaryl ketones.
- Chlorination and Methylation : Using thionyl chloride for chlorination and methyl iodide for methylation.
- Synthesis of the Thiadiazole Ring : Reaction of thiosemicarbazide with carboxylic acids or their derivatives.
The overall molecular structure is characterized by the presence of a chloro group, a methyl group, and a methylsulfanyl group attached to the benzofuran and thiadiazole rings, contributing to its unique chemical reactivity and biological activity .
Biological Mechanisms
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its mechanisms may include:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, which could be beneficial in treating diseases where enzyme dysregulation occurs.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Ongoing research is focused on elucidating these mechanisms further, as they are critical for understanding the therapeutic potential of this compound .
Anticancer Activity
Research has indicated that derivatives of thiadiazole compounds often exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Various studies have demonstrated that related compounds show cytotoxic effects against multiple cancer cell lines including breast (MCF-7), lung (A549), and colon cancer cells (HCT116) with IC50 values ranging from 0.28 to 10 µg/mL .
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| MCF-7 | 0.28 |
| A549 | 0.52 |
| HCT116 | 3.29 |
These findings suggest that 5-chloro-3-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide could be an effective candidate in anticancer drug development.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results indicate potential effectiveness against both Gram-positive and Gram-negative bacteria, although specific MIC values need further investigation .
Other Biological Activities
Beyond anticancer and antimicrobial effects, compounds similar to this one have shown antioxidant properties and inhibition of metabolic enzymes such as acetylcholinesterase (AChE) . These activities suggest broader therapeutic applications in neurodegenerative diseases and metabolic disorders.
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:
- Study on Anticancer Efficacy : A study demonstrated that a closely related thiadiazole compound significantly inhibited tumor growth in xenograft models.
- Antimicrobial Trials : In vitro tests showed that the compound exhibited promising antibacterial activity against resistant strains of Escherichia coli.
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-chloro-3-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide?
The compound can be synthesized via cyclocondensation reactions typical for 1,3,4-thiadiazole derivatives. A general approach involves:
- Reagent selection : Use POCl₃ as a cyclizing agent for thiadiazole ring formation, as demonstrated in analogous syntheses of 1,3,4-thiadiazoles .
- Reaction conditions : Reflux in acetonitrile or DMF (90–100°C, 3–5 hours) to promote cyclization and sulfur elimination .
- Purification : Adjust pH to precipitate crude product, followed by recrystallization from DMSO/water or ethanol-DMF mixtures .
- Yield optimization : Control stoichiometry (e.g., 1:3 molar ratio of carboxylic acid to POCl₃) and monitor reaction progress via TLC .
Basic: How is the structural integrity of this compound validated post-synthesis?
Key techniques include:
- NMR spectroscopy : Confirm substitution patterns (e.g., methylsulfanyl group at C5 of thiadiazole via δ 2.5–2.7 ppm for SCH₃ in ¹H NMR) .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between benzofuran and thiadiazole rings) .
- Mass spectrometry : Verify molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .
Basic: What preliminary biological screening strategies are applicable for this compound?
- Antimicrobial assays : Use broth microdilution (MIC determination) against Staphylococcus aureus and Escherichia coli .
- Anticancer profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Test against tyrosine kinases or cyclooxygenase-2 (COX-2) using fluorometric or colorimetric substrates .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Solvent screening : Compare DMF (polar aprotic) vs. acetonitrile (moderate polarity) for cyclization efficiency .
- Catalyst addition : Introduce triethylamine to neutralize HCl byproducts, enhancing reaction kinetics .
- Temperature gradients : Test reflux vs. microwave-assisted synthesis (e.g., 100°C vs. 120°C) to reduce reaction time .
Table 1 : Yield variation with solvent and temperature
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 90 | 65 | 98.5 |
| Acetonitrile | 80 | 52 | 95.2 |
| Ethanol | 70 | 38 | 89.7 |
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent variation : Replace the methylsulfanyl group with phenyl or trifluoromethyl to assess hydrophobicity effects .
- Scaffold hybridization : Fuse benzofuran with pyrazole or triazole rings to enhance π-π stacking in target binding .
- Bioisosteric replacement : Substitute thiadiazole with oxadiazole and compare potency in enzymatic assays .
Advanced: What computational strategies predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). Focus on hydrogen bonding with Thr766 and hydrophobic contacts with Leu694 .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .
- QSAR modeling : Correlate logP values with anticancer activity (e.g., IC₅₀) to prioritize analogs .
Advanced: How should contradictory spectral data be resolved?
- Case study : Discrepancies in ¹³C NMR chemical shifts for the benzofuran carbonyl (δ 165–170 ppm) may arise from solvent polarity (DMSO-d₆ vs. CDCl₃) .
- Mitigation : Standardize solvent systems and validate with 2D NMR (HSQC, HMBC) to assign ambiguous signals .
- X-ray validation : Resolve tautomeric forms (e.g., thione vs. thiol) via crystallographic data .
Advanced: Are alternative synthetic routes feasible for scale-up?
- Solid-phase synthesis : Immobilize intermediates on Wang resin to streamline purification .
- Flow chemistry : Optimize continuous-flow reactors for thiadiazole formation (residence time: 20–30 minutes) .
- Green chemistry : Replace POCl₃ with ionic liquids (e.g., [BMIM]Cl) to reduce hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
